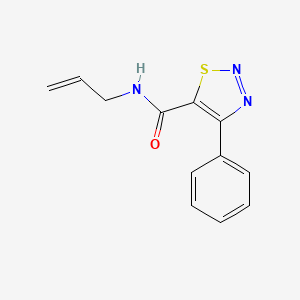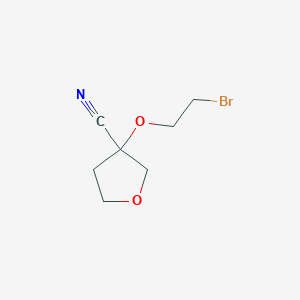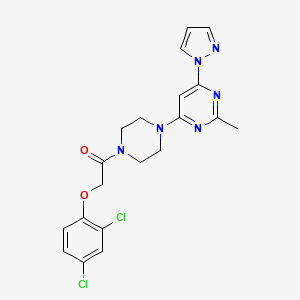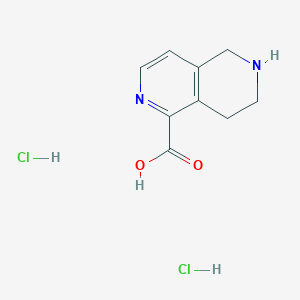
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (APTA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APTA belongs to the class of thiadiazole derivatives that have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been reported to exhibit anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For example, some thiazole derivatives have been found to inhibit the NF-κB pathway, a key signaling pathway involved in inflammation and cancer .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the NF-κB pathway .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has also been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective candidate for drug development. However, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which could limit its bioavailability and efficacy in vivo. Additionally, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which could limit its potential use in clinical applications.
Zukünftige Richtungen
Several future directions for N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide research can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in cancer cells and inflammatory diseases. Secondly, the pharmacokinetic and pharmacodynamic properties of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide need to be studied in detail to determine its potential use in clinical applications. Thirdly, the development of novel formulations and delivery systems could improve the bioavailability and efficacy of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in vivo. Finally, the potential use of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in combination with other drugs or therapies needs to be investigated to enhance its therapeutic efficacy.
Synthesemethoden
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be synthesized by reacting 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then refluxed in a suitable solvent such as dichloromethane or ethanol to yield N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as a white crystalline solid.
Eigenschaften
IUPAC Name |
4-phenyl-N-prop-2-enylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-2-8-13-12(16)11-10(14-15-17-11)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSHPBYHGKZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)

![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)

![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)


![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide](/img/structure/B2389085.png)
![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)